

Physical and chemical properties of (-)Chaetominine

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(-)-Chaetominine: A Technical Guide for Researchers Abstract

(-)-Chaetominine is a hexacyclic quinazolinone alkaloid first isolated from the endophytic fungus Chaetomium sp. IFB-E015.[1][2] As a modified tripeptide-derived metabolite, it has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of (-)-Chaetominine. It includes detailed experimental protocols for its synthesis and biological evaluation, and visual diagrams of its known signaling pathways to support researchers and professionals in drug development.

Physical and Chemical Properties

(-)-Chaetominine is a complex heterocyclic molecule.[5][6] It is structurally characterized as an organic heterotetracyclic compound, a member of quinazolines, a lactam, and an indole alkaloid.[5][6] Its appearance is typically a solid, crystalline substance.[1][7]

Table 1: Physical and Chemical Data for (-)-Chaetominine



Property	Value	Source(s)
Molecular Formula	C22H18N4O4	[3][5][6]
Molecular Weight	402.4 g/mol	[3][6]
Appearance	Colorless crystals / Solid powder	[1][7]
Melting Point	164 °C	[5]
CAS Number	918659-56-0	[3][5]
Optical Rotation [α]D	Levorotatory (-). Specific value not reported in reviewed literature.	N/A
Solubility	Soluble in DMSO, ethanol, methanol, DMF. Slightly soluble in acetonitrile (0.1-1 mg/mL).	[3][4][7]
Topological Polar Surface Area (TPSA)	93.5 Ų	[5][6]
XLogP3	0.61 - 0.8	[5][6]

Isolation, Biosynthesis, and Synthesis Natural Occurrence and Isolation

(-)-Chaetominine is a natural product produced by several fungal species. It was first isolated from Chaetomium sp. IFB-E015, an endophytic fungus found on the leaves of Adenophora axilliflora.[1][2] It has also been identified as a metabolite of Aspergillus fumigatus CY018.[7][8] The isolation from fungal cultures typically involves solid-state fermentation followed by solvent extraction and chromatographic purification.

Biosynthesis

The biosynthetic pathway of **(-)-Chaetominine** is presumed to originate from three primary precursors: L-alanine, anthranilic acid, and D-tryptophan.[2] The proposed pathway involves



the formation of a tripeptide, which then undergoes a series of enzymatic modifications including oxidation, formylation, and the construction of the quinazolinone ring system via a Schiff's reaction.[2]

Total Synthesis

The complex structure of **(-)-Chaetominine** has made it a target for total synthesis, with several distinct strategies being reported.[4][9] A notably efficient, four-step total synthesis has been achieved with an overall yield of 33.4%.[6][9] This approach highlights a one-pot cascade reaction involving indole epoxidation, epoxide ring-opening cyclization, and lactamization.[6][9] Other key strategies include a copper(I)-mediated cyclization to form the tricyclic core and an NCS-mediated N-acyl cyclization on the indole ring.[4]

Biological Activity and Mechanisms of Action

(-)-Chaetominine exhibits potent and selective cytotoxicity against several human cancer cell lines, with particularly notable activity against human leukemia (K562) and colon cancer (SW1116) cells.[1][3] Its efficacy has been shown to be greater than the conventional chemotherapeutic agent 5-fluorouracil in in-vitro assays.[1][2]

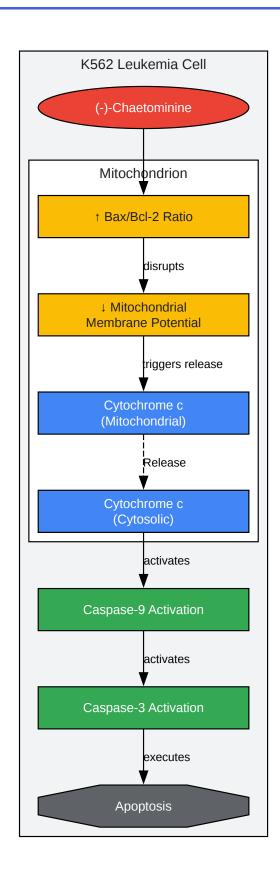
Table 2: In-Vitro Cytotoxicity of (-)-Chaetominine

Cell Line	Туре	IC50 Value	Source(s)
K562	Human Leukemia	20 - 35 nM	[3][8]
SW1116	Human Colon Cancer	28 - 46 nM	[3]

Induction of Apoptosis in Leukemia Cells

In K562 leukemia cells, **(-)-Chaetominine** induces apoptosis primarily through the intrinsic mitochondrial pathway.[3][8] This mechanism is characterized by the upregulation of the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential (MMP).[8] The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade, specifically involving the initiator caspase-9 and the executioner caspase-3.[3][8]





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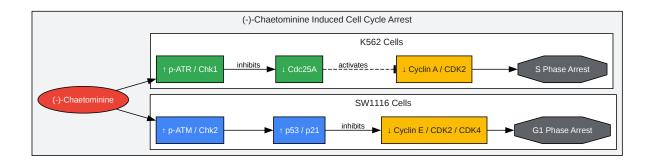
Apoptosis signaling pathway induced by (-)-Chaetominine in K562 cells.



Cell Cycle Arrest

(-)-Chaetominine has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, although the specific phase of arrest is cell-type dependent.

- G1-Phase Arrest in SW1116 Cells: In colon cancer cells, treatment leads to arrest in the G1 phase. This is mediated through the ATM/Chk2 and p53/p21 signaling pathways.
- S-Phase Arrest in K562 Cells: In leukemia cells, the compound causes arrest in the S phase of the cell cycle. This is regulated by the ATR/Chk1/Cdc25A signaling pathway.



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Cell cycle arrest signaling pathways modulated by (-)-Chaetominine.

Reversal of Drug Resistance

(-)-Chaetominine has also been shown to reduce multidrug resistance-associated protein 1 (MRP1)-mediated drug resistance. It achieves this by inhibiting the PI3K/Akt/Nrf2 signaling pathway in resistant K562/Adr human leukemia cells, thereby restoring sensitivity to chemotherapeutic agents like doxorubicin.[3]

Experimental Protocols

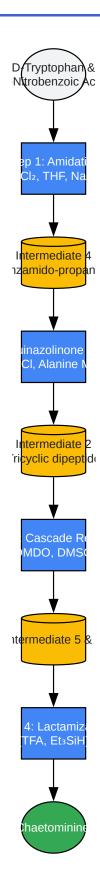


The following section details methodologies for key experiments related to the synthesis and biological evaluation of **(-)-Chaetominine**.

Four-Step Total Synthesis of (-)-Chaetominine

This protocol is adapted from the efficient synthesis reported by Peng et al.[6][7][9]





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Workflow for the four-step total synthesis of (-)-Chaetominine.



- Step 1: Synthesis of (R)-3-(1H-Indol-3-yl)-2-(2-nitrobenzamido)propanoic acid:
 - Reflux 2-nitrobenzoic acid (1.5 eq) in thionyl chloride (4.5 eq) for 3 hours.
 - Remove excess thionyl chloride under reduced pressure.
 - Dissolve the residue in anhydrous THF and add dropwise to an ice-cooled solution of Dtryptophan (1.0 eq) in 1 N NaOH.
 - Stir for 2 hours, then acidify to pH 3 with 1 N HCl.
 - Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and crystallize from ethyl
 acetate to yield the product.[7]
- Step 2: Synthesis of the Tricyclic Dipeptide Intermediate:
 - This step involves the reduction of the nitro group and subsequent cyclization to form the quinazolinone ring coupled with L-alanine methyl ester. (Detailed reagents and conditions are outlined in the source literature).
- Step 3: One-Pot Cascade Reaction:
 - To a solution of the tricyclic dipeptide intermediate (1.0 eq) in anhydrous acetone, add a solution of dimethyldioxirane (DMDO) (2.0 eq) in acetone dropwise at -78 °C.
 - Stir for 1 hour, then add pre-dried DMSO.
 - Stir for 48 hours at room temperature.[7]
- Step 4: Final Lactamization and Reduction:
 - The crude product from Step 3 is treated with trifluoroacetic acid (TFA) and triethylsilane
 (Et₃SiH) to facilitate the final cyclization and yield (-)-Chaetominine.
 - Purify the final product by column chromatography on silica gel.[7]

Cytotoxicity (MTT) Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[3][5]



- Cell Seeding: Seed K562 or SW1116 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of (-)-Chaetominine in culture medium. Add 100 μL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for a desired time period (e.g., 48 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

 Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5]

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.[2]

- Cell Treatment and Lysis: Treat K562 cells with various concentrations of **(-)-Chaetominine** for 24-48 hours. Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to determine relative protein expression levels.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[8]

- Cell Treatment: Seed cells (e.g., K562 or SW1116) and treat with various concentrations of **(-)-Chaetominine** for 24 or 48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 μL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 μ L of PBS containing 100 μ g/mL RNase A and incubate at 37°C for 30 minutes. Add 500 μ L of propidium iodide (PI) staining solution (final concentration 50 μ g/mL).[8]
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.



 Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

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